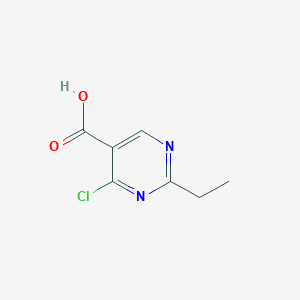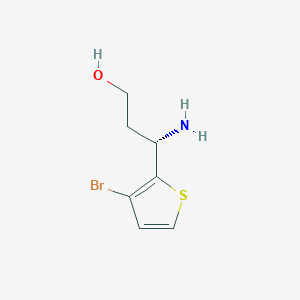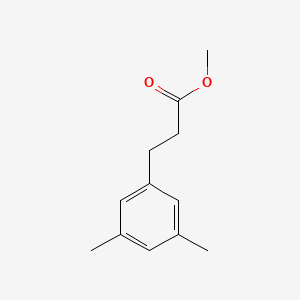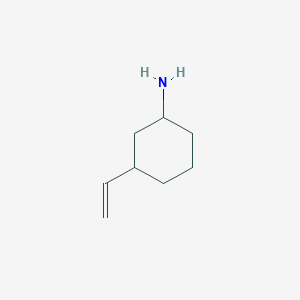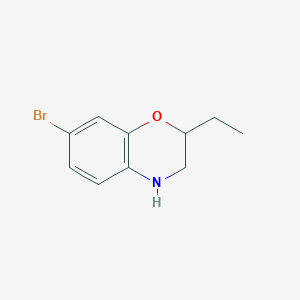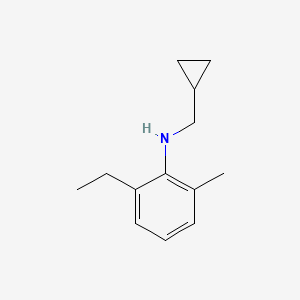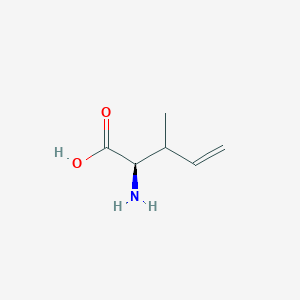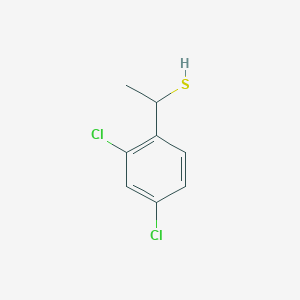
1-(2,4-Dichlorophenyl)ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8Cl2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two chlorine atoms at the 2 and 4 positions on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires an acidic or basic medium to facilitate the hydrolysis step.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(2,4-Dichlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用机制
The mechanism by which 1-(2,4-Dichlorophenyl)ethane-1-thiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also undergo redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
- 1-(2,5-Dichlorophenyl)ethane-1-thiol
- 1-(3,4-Dichlorophenyl)ethane-1-thiol
- 1-(2,4-Dichlorophenyl)ethane-1-ol
Comparison: 1-(2,4-Dichlorophenyl)ethane-1-thiol is unique due to the specific positioning of the chlorine atoms and the presence of the thiol group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the thiol group provides a site for oxidation and reduction reactions, while the chlorine atoms influence the compound’s electronic properties and reactivity in substitution reactions.
属性
分子式 |
C8H8Cl2S |
|---|---|
分子量 |
207.12 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
InChI 键 |
XLXAQSJILWEWFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
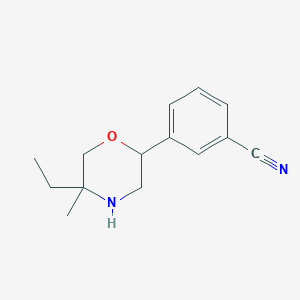
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)

![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
